REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH2:13][C:14]([CH3:16])=[CH2:15])[C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1.O.C(OCC)(=O)C>[C:10]([N:9]1[C:6]2[C:5](=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=2)[C:14]([CH3:16])([CH3:15])[CH2:13]1)(=[O:12])[CH3:11] |f:1.2.3.4|
|
Name
|
N-(4-methoxyphenyl)-N-(2-methylallyl)acetamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N(C(C)=O)CC(=C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with 1 M HCl, saturated NaHCO3 aqueous solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, and dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=70/30 to 20/80)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(C2=CC(=CC=C12)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |